1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O2S/c21-20-10-5-4-7-18(20)17-27(25,26)22-11-6-12-23-13-15-24(16-14-23)19-8-2-1-3-9-19/h1-5,7-10,22H,6,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOPBMRVVCLEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNS(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a chlorophenyl group and a phenylpiperazine moiety, which are known to influence its biological properties. The molecular formula is with a molecular weight of approximately 368.91 g/mol.
Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant properties. For instance, derivatives of phenylpiperazine have been linked to serotonin receptor modulation, which is crucial in treating depression . The presence of the chlorophenyl group may enhance the binding affinity to serotonin receptors, thus contributing to its antidepressant effects.
Anticonvulsant Activity
A study evaluating various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives found that modifications in the piperazine ring significantly impacted anticonvulsant activity. Compounds with higher lipophilicity showed delayed but prolonged anticonvulsant effects in animal models . This suggests that this compound may also exhibit similar properties.
Antiparasitic Activity
The antiparasitic potential of related compounds has been documented, particularly against protozoan parasites such as Trypanosoma and Leishmania species. Studies have shown that certain piperazine derivatives possess significant activity against these parasites, indicating that our compound may also have similar effects due to structural similarities .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the substitution patterns on the piperazine and phenyl rings are critical for enhancing biological activity. For example, the introduction of electron-withdrawing groups like chlorine can increase receptor affinity and selectivity .
| Substituent | Effect on Activity |
|---|---|
| Chlorine on phenyl | Increases binding affinity |
| Piperazine modifications | Alters pharmacokinetics and efficacy |
| Lipophilicity | Affects CNS penetration and duration |
Study 1: Antidepressant Evaluation
In a controlled trial assessing various phenylpiperazine derivatives for antidepressant efficacy, compounds structurally similar to this compound demonstrated significant improvements in depressive symptoms compared to controls .
Study 2: Anticonvulsant Testing
A series of trials tested the anticonvulsant properties of multiple piperazine derivatives. The results indicated that compounds with a similar backbone exhibited protective effects against seizures in mice models, suggesting potential for further development in epilepsy treatment .
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological activities, primarily due to its structural features, which include a sulfonamide group and a piperazine moiety. These properties contribute to its potential use in treating various medical conditions.
Antidepressant Activity
Research indicates that derivatives of piperazine, similar to the compound , have shown promise as antidepressants. For instance, studies have demonstrated that compounds with piperazine structures can enhance serotonin reuptake inhibition, leading to improved mood regulation in rodent models. Given the structural similarities, 1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide may exhibit comparable effects.
Anticancer Potential
The compound's sulfonamide group is known for its anticancer properties. A study involving related sulfonamide derivatives showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer . The mechanism of action is thought to involve the induction of apoptosis in cancer cells. Further investigation into this compound could reveal its efficacy against specific cancer types.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 2.09 |
| Compound B | HepG2 (liver cancer) | 2.08 |
Anti-inflammatory Effects
Sulfonamides are also recognized for their anti-inflammatory properties. The presence of the sulfonamide functional group in this compound suggests potential effectiveness in treating inflammatory conditions. Research into related compounds has shown that they can inhibit pro-inflammatory cytokines, which could be beneficial for conditions like rheumatoid arthritis or inflammatory bowel disease.
Case Study 1: Antidepressant Effects
In a preclinical study evaluating various piperazine derivatives, one compound demonstrated significant serotonin reuptake inhibition, leading to reduced depression-like behaviors in animal models. Although this compound was not directly tested, its structural similarity suggests it may possess similar properties.
Case Study 2: Anticancer Activity
A series of experiments on sulfonamide derivatives indicated their potential as anticancer agents. One study reported that these compounds exhibited cytotoxic effects against human cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated. This highlights the need for further investigation into the specific effects of this compound on cancer cells .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The methanesulfonamide moiety (-SO₂NH-) participates in acid/base-mediated hydrolysis and nucleophilic substitution:
Key Observations :
-
Hydrolysis occurs preferentially under strong acidic/basic conditions due to the electrophilic sulfur center.
-
Alkylation at the sulfonamide nitrogen is sterically hindered but feasible with activated alkyl halides.
Piperazine Ring Reactivity
The 4-phenylpiperazine group undergoes alkylation, acylation, and ring-opening reactions:
Mechanistic Notes :
-
Piperazine alkylation occurs at the less hindered nitrogen atom .
-
Acylation is favored in anhydrous conditions to avoid competing hydrolysis.
Chlorophenyl Group Reactivity
The 2-chlorophenyl substituent participates in electrophilic aromatic substitution (EAS) and Suzuki couplings:
Limitations :
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Steric hindrance from the ortho-chloro group reduces EAS regioselectivity .
-
Suzuki couplings require precise stoichiometry to minimize homocoupling .
Biological Interactions (Pharmacological Reactivity)
The compound modulates neurotransmitter receptors via non-covalent interactions:
| Target | Interaction Type | Observed Effect | References |
|---|---|---|---|
| Dopamine D₂/D₃ receptors | Competitive antagonism | Inhibition of cAMP accumulation | |
| Serotonin 5-HT₁A | Partial agonism | Reduced anxiety-like behavior in vivo |
Structural Insights :
-
The sulfonamide group enhances binding affinity through hydrogen bonding with receptor residues .
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The 2-chlorophenyl group improves lipophilicity, aiding blood-brain barrier penetration.
Stability Under Environmental Conditions
| Condition | Degradation Pathway | Half-Life | References |
|---|---|---|---|
| UV light (254 nm) | Photooxidation of sulfonamide | ~48 hours (50% degradation) | |
| pH < 3 or pH > 10 | Hydrolysis of sulfonamide | <24 hours (complete hydrolysis) |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Piperazine Moieties
Piperazine derivatives are widely studied for their affinity to adrenergic and serotonergic receptors. Below is a comparative analysis of key analogs:
Key Observations :
- The target compound’s 4-phenylpiperazine group aligns with BMY7378’s piperazine moiety, which is critical for α1-adrenoceptor binding. However, BMY7378’s spirodecane dione enhances selectivity for the α1D subtype, whereas the target compound’s 2-chlorophenyl group may favor broader receptor interactions .
Sulfonamide-Containing Analogues
Sulfonamide groups are common in bioactive compounds due to their hydrogen-bonding capacity.
Key Observations :
- Unlike RS17053’s ethanamide group, the target compound’s methanesulfonamide may enhance solubility and receptor-binding stability due to its polar nature.
- Epoxiconazole, while structurally distinct, shares a 2-chlorophenyl group but acts as a fungicide, illustrating how minor structural changes (e.g., triazole vs. piperazine) drastically alter biological targets .
Pharmacokinetic and Methodological Considerations
- Dose-Effect Analysis : The Litchfield-Wilcoxon method () provides a framework for evaluating the target compound’s potency if experimental data (e.g., EC50, slope) become available. This method accounts for heterogeneity and confidence limits, critical for comparing dose-response curves with analogs like BMY7378 .
- Heterocyclic Modifications: Replacement of the piperazine ring with imidazole (e.g., A61603 in ) shifts activity toward α1A-adrenoceptors, highlighting the piperazine group’s versatility in tuning receptor specificity .
Q & A
Basic: What are the recommended synthetic routes for 1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:
- Intermediate Preparation: React 2-chlorophenylmethanesulfonyl chloride with a propylamine derivative to form the sulfonamide backbone.
- Piperazine Functionalization: Introduce the 4-phenylpiperazine moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the aromatic group .
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical for structural validation .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
A combination of techniques ensures accurate characterization:
- Nuclear Magnetic Resonance (NMR): H NMR (CDCl, 400 MHz) resolves aromatic protons (δ 7.2–7.8 ppm), piperazine methylene signals (δ 2.5–3.5 ppm), and sulfonamide NH (δ 5.1 ppm). C NMR confirms carbon environments (e.g., sulfonyl carbon at ~115 ppm) .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) identifies the molecular ion peak (e.g., m/z 418.3 [M+H]) and fragmentation patterns.
- Infrared Spectroscopy (IR): Key stretches include S=O (~1350 cm) and C-Cl (~750 cm) .
Advanced: How can computational methods optimize reaction design and reduce experimental trial-and-error?
Methodological Answer:
Computational strategies enhance efficiency:
- Reaction Path Screening: Use density functional theory (DFT) to model transition states and predict activation energies for sulfonamide formation and piperazine coupling steps. This narrows viable reaction conditions (e.g., solvent polarity, temperature) .
- Machine Learning (ML): Train models on existing piperazine-sulfonamide reaction datasets to predict yields and side-product formation. For example, ML can identify optimal stoichiometric ratios (e.g., 1.2:1 amine:sulfonyl chloride) .
- Molecular Dynamics (MD): Simulate solubility in solvents like DMF or acetonitrile to guide purification protocols .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values)?
Methodological Answer:
Discrepancies often arise from assay variability. Mitigation strategies include:
- Orthogonal Assays: Validate antimicrobial or receptor-binding activity using both cell-based (e.g., bacterial growth inhibition) and biochemical (e.g., radioligand displacement) assays. For example, reconcile conflicting IC values by testing under standardized ATP concentrations (e.g., 1 mM) .
- Batch Consistency: Ensure compound purity (>98% via HPLC) and control for hygroscopicity, which may alter solubility and bioavailability .
- Structural Analog Comparison: Benchmark against derivatives like N-(4-fluorophenyl)piperazine analogs to isolate substituent effects .
Advanced: What strategies improve regioselectivity during piperazine functionalization?
Methodological Answer:
Regioselectivity challenges in piperazine N-alkylation can be addressed via:
- Protecting Groups: Temporarily block one nitrogen with tert-butoxycarbonyl (Boc) to direct alkylation to the desired position. Deprotect with TFA/CHCl (1:4 v/v) post-reaction .
- Catalytic Control: Use CuI/1,10-phenanthroline to favor mono-alkylation over di-alkylation. Optimize catalyst loading (5–10 mol%) and reaction time (12–24 hrs) .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the less hindered piperazine nitrogen .
Advanced: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
Low yields (<40%) may result from steric hindrance or side reactions. Solutions include:
- Microwave-Assisted Synthesis: Accelerate coupling under controlled conditions (e.g., 100°C, 300 W, 30 mins) to improve efficiency .
- Alternative Coupling Reagents: Replace EDCl/HOBt with HATU/DIPEA in DMF, which enhances activation of the sulfonamide carbonyl .
- In Situ Monitoring: Use thin-layer chromatography (TLC, hexane:ethyl acetate 3:1) to track reaction progress and halt before byproduct formation .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage Conditions: Store at –20°C under argon in amber vials to prevent photodegradation. Use desiccants (e.g., silica gel) to mitigate hydrolysis of the sulfonamide group .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC. Acceptable degradation is <5% .
Advanced: How to design SAR studies for optimizing target affinity?
Methodological Answer:
Structure-activity relationship (SAR) studies require systematic variation:
- Core Modifications: Synthesize analogs with substituted phenyl rings (e.g., 2,4-dichloro vs. 2-fluoro) to map hydrophobic interactions.
- Linker Optimization: Test propyl vs. ethyl spacers to balance flexibility and rigidity. Molecular docking (e.g., AutoDock Vina) can predict binding poses with target proteins .
- Bioisosteric Replacement: Replace the sulfonamide with a carbamate group to assess hydrogen-bonding contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
